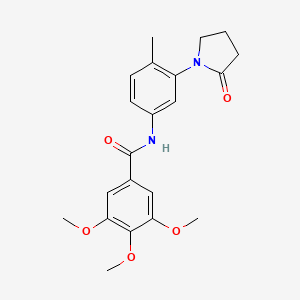
3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. This particular compound has three methoxy groups (-OCH3) attached to the benzene ring, a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group attached to the nitrogen of the amide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, and methoxy groups. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 3,4,5-trimethoxybenzoate derivatives, including our compound of interest, share structural similarities with gallic acid and methyl gallates. These natural secondary metabolites are found in plants and have been investigated for their antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. The compound’s ability to inhibit microbial growth makes it a potential candidate for developing novel antimicrobial agents.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including chronic conditions like arthritis and autoimmune disorders. Some studies have suggested that methyl 3,4,5-trimethoxybenzoate derivatives possess anti-inflammatory effects . By modulating inflammatory pathways, this compound could contribute to the development of anti-inflammatory drugs.
Anticancer Potential
The same derivatives have also shown promise in the field of oncology. Researchers have investigated their impact on cancer cells, particularly their cytotoxic effects. Although more studies are needed, the compound’s ability to selectively target cancer cells without harming healthy cells is an exciting avenue for further exploration .
Antioxidant and Free Radical Scavenging Properties
Methyl 3,4,5-trimethoxybenzoate derivatives are renowned for their antioxidant activity. They help protect tissues and cellular structures from oxidative damage caused by reactive oxygen species (ROS). By scavenging free radicals, they mitigate the risk of cellular dysfunction and degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .
Redox Potential Assessment (MTT Assay)
Beyond biological applications, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used reagent for assessing cell viability based on redox potential. Actively respiring cells convert MTT into an insoluble purple formazan, which can be quantified by measuring optical density .
Direcciones Futuras
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-7-8-15(12-16(13)23-9-5-6-19(23)24)22-21(25)14-10-17(26-2)20(28-4)18(11-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYAVBDGTFRMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

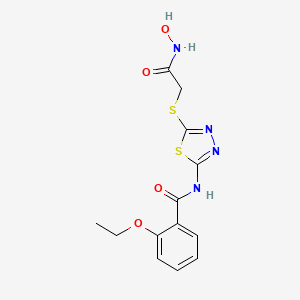
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)


![2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2944360.png)
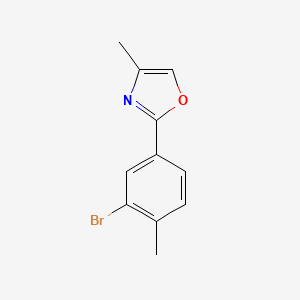
![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)
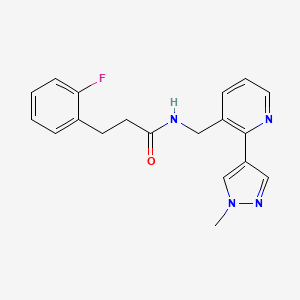
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2944366.png)
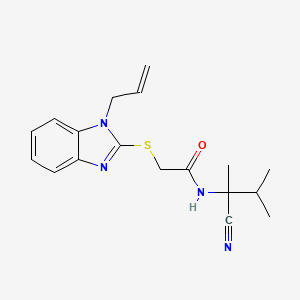


![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)
![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)